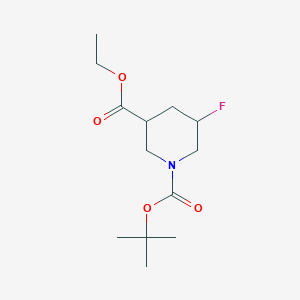

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate

描述

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate follows established International Union of Pure and Applied Chemistry conventions for naming substituted piperidine derivatives. The primary International Union of Pure and Applied Chemistry designation for this compound is "1-(tert-butyl) 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate," which clearly delineates the positional arrangement of functional groups around the piperidine ring system. The nomenclature systematically identifies the parent heterocycle as piperidine, a six-membered saturated ring containing one nitrogen atom at position 1.

The positional numbering in this systematic name begins with the nitrogen atom designated as position 1, followed by sequential carbon atoms around the ring. Position 3 bears an ethyl carboxylate group, while position 5 contains the fluorine substituent that imparts unique chemical and conformational properties to the molecule. The nitrogen atom at position 1 is protected with a tert-butyl carboxylate group, a common protecting strategy in synthetic organic chemistry. Alternative nomenclature systems reference this compound using Chemical Abstracts Service registry numbers, with multiple entries reflecting different stereochemical forms and synthetic preparations.

The compound appears in chemical databases under several synonymous names, including "cis-5-Fluoro-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester" and various stereochemically specific designations. These naming variations reflect the importance of stereochemical specification in pharmaceutical applications, where different stereoisomers can exhibit dramatically different biological activities. The systematic approach to naming ensures unambiguous identification across different chemical databases and research publications.

属性

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 5-fluoropiperidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22FNO4/c1-5-18-11(16)9-6-10(14)8-15(7-9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYADNWONFVCIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CN(C1)C(=O)OC(C)(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Conditions Summary:

| Stage | Reagents & Conditions | Temperature | Time | Atmosphere |

|---|---|---|---|---|

| 1 | LiHMDS in THF | -78 to -20 °C | 1 hour | Nitrogen |

| 2 | N-fluoro-N-(phenylsulfonyl)benzenesulfonamide in THF | -78 °C to RT | 2 hours | Nitrogen |

| Workup | Saturated NH4Cl, EtOAc extraction, NaOH wash, silica gel chromatography | Room temperature | - | - |

This method is documented with detailed NMR characterization confirming the fluorination at the 5-position.

Esterification and Protection

The compound features tert-butyl and ethyl ester protecting groups at the 1 and 3 positions of the piperidine ring, respectively. These esters are typically introduced or preserved during the synthesis to enhance stability and solubility:

- The tert-butyl ester is introduced to protect the carboxyl group at the 1-position, providing steric hindrance and improved chemical stability.

- The ethyl ester at the 3-position is introduced via standard esterification techniques or preserved from the starting material.

Ester groups are crucial for the compound's reactivity and biological profile. The use of tert-butyl esters has also been shown to improve enantioselectivity in related fluorinated piperidine syntheses.

Alternative Synthetic Routes and Catalytic Hydrogenation

In related piperidine dicarboxylate syntheses, catalytic hydrogenation of pyridine dicarboxylate esters has been employed to generate piperidine derivatives:

- Starting from 3,5-pyridinedicarboxylic acid diethyl ester.

- Hydrogenation using Pd/C catalyst under hydrogen pressure (100 psi) at 30°C.

- Subsequent functionalization steps to introduce fluorine and ester groups.

While this route is more general for piperidine derivatives, it can be adapted for fluorinated compounds with additional fluorination steps.

Preparation of Stock Solutions and Formulations

For research and in vivo studies, preparation of stock solutions of this compound is standardized:

| Amount of Compound | 1 mM Stock Solution (mL) | 5 mM Stock Solution (mL) | 10 mM Stock Solution (mL) |

|---|---|---|---|

| 1 mg | 3.6321 | 0.7264 | 0.3632 |

| 5 mg | 18.1607 | 3.6321 | 1.8161 |

| 10 mg | 36.3214 | 7.2643 | 3.6321 |

Preparation involves dissolving the compound in DMSO followed by dilution with co-solvents such as corn oil, PEG300, Tween 80, or water, ensuring clarity at each step.

Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Electrophilic fluorination | LiHMDS in THF, NFSI, -78 to RT, inert atmosphere | ~65.4 | Requires low temperature control, inert atmosphere |

| Catalytic hydrogenation + fluorination | Pd/C hydrogenation of pyridine esters, followed by fluorination | Variable | Multi-step, adaptable for fluorinated derivatives |

| Esterification | Standard esterification or preservation of tert-butyl and ethyl esters | N/A | Protects carboxyl groups, improves stability |

| Stock solution preparation | Dissolution in DMSO + co-solvents (corn oil, PEG300, Tween 80) | N/A | For in vivo and in vitro applications |

化学反应分析

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorine or ester positions, leading to the formation of new derivatives.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

-

Potential Anticancer Agent :

- Recent studies have indicated that derivatives of piperidine compounds exhibit anticancer properties. Research suggests that modifications to the piperidine ring can enhance the efficacy against specific cancer cell lines, making 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate a candidate for further investigation in cancer therapeutics .

- Neuropharmacology :

Organic Synthesis Applications

- Building Block for Synthesis :

- Synthesis of Fluorinated Compounds :

Data Tables

| Application Area | Description |

|---|---|

| Anticancer Research | Investigated for efficacy against various cancer cell lines |

| Neuropharmacology | Potential neuroprotective effects under study |

| Organic Synthesis | Used as an intermediate for synthesizing bioactive compounds |

| Fluorinated Compounds | Important for creating other fluorinated derivatives |

Case Studies

- Anticancer Activity :

- Neuroprotective Effects :

作用机制

The mechanism of action of 1-tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and ester groups play a crucial role in its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

相似化合物的比较

Key Differences in Substituent Patterns

The fluorine atom's position and additional substituents significantly influence physicochemical and biological properties.

Impact of Fluorine Position :

Piperidine vs. Pyrrolidine Derivatives

Core Ring Structure and Functional Groups

Piperidine (6-membered) derivatives exhibit greater conformational flexibility compared to pyrrolidine (5-membered) analogs.

Functional Group Analysis :

- Oxo groups (e.g., in pyrrolidine derivatives) increase polarity and serve as reactive sites for further functionalization .

- Methyl/ethyl esters : Ethyl esters (target compound) enhance lipophilicity compared to methyl esters (e.g., CAS 1255667-06-1) .

Amino- and Hydroxy-Substituted Analogs

Polarity and Bioactivity

Amino and hydroxy substituents introduce hydrogen-bonding capabilities, influencing solubility and target interactions.

生物活性

1-Tert-butyl 3-ethyl 5-fluoropiperidine-1,3-dicarboxylate (CAS No. 1241725-68-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a fluorine atom and two carboxylate groups, making it a candidate for various pharmacological applications.

- Molecular Formula : C13H22FNO4

- Molecular Weight : 275.32 g/mol

- CAS Number : 1241725-68-7

- Boiling Point : Not available

- Structural Characteristics : The presence of a tert-butyl group and an ethyl group contributes to its lipophilicity, which may influence its biological activity.

Case Studies and Research Findings

While direct studies on this compound are scarce, several related compounds have provided insights into its potential biological effects:

- Antitumor Activity : Research on fluorinated piperidines has indicated potential antitumor properties. For instance, compounds with similar piperidine structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

- Neuropharmacological Effects : Piperidine derivatives are often investigated for their effects on the central nervous system (CNS). Studies suggest that modifications to the piperidine ring can enhance binding affinity to dopamine and serotonin receptors, potentially leading to antidepressant or anxiolytic effects.

- Toxicological Profile : Preliminary toxicity assessments indicate that while some derivatives show promise in therapeutic applications, they may also exhibit cytotoxicity at higher concentrations. Further studies are needed to establish a safe dosage range for therapeutic use.

Data Table of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 1241725-68-7 | Potential antitumor activity |

| 1-Tert-butyl 3-methyl 5-fluoropiperidine-1,3-dicarboxylate | 1255667-06-1 | CNS modulation |

| 1-(tert-Butoxycarbonyl)-5-fluoropiperidine-3-carboxylic acid | 1255666-86-4 | Enzyme inhibition |

常见问题

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

- Methodological Answer : Cross-validate data using orthogonal techniques (e.g., X-ray vs. NMR for stereochemistry). Replicate procedures with strict control of variables (e.g., moisture, temperature). Systematic reviews of reaction databases can identify common pitfalls (e.g., column chromatography solvent polarity affecting purity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。